

# Spectroscopic Profile of H-D-Tyr-OEt.HCl: A Technical Guide

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## Compound of Interest

Compound Name: *H-D-Tyr-OEt.HCl*

Cat. No.: *B613185*

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This technical guide provides a summary of available spectroscopic data for the D-enantiomer of Tyrosine Ethyl Ester Hydrochloride (**H-D-Tyr-OEt.HCl**), a derivative of the amino acid D-tyrosine. While a complete, unified dataset from a single source is not readily available in the public domain, this document compiles and presents the most relevant information based on existing spectral data for closely related compounds and general principles of spectroscopic analysis.

## Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics for **H-D-Tyr-OEt.HCl**. These are based on data available for the racemic mixture (DL-Tyrosine ethyl ester hydrochloride) and the L-enantiomer, which are expected to have identical spectroscopic properties except in chiral environments.

Table 1: <sup>1</sup>H NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1	d	2H	Aromatic (C2-H, C6-H)
~6.8	d	2H	Aromatic (C3-H, C5-H)
~4.2	q	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
~4.1	t	1H	$\alpha$ -CH
~3.1	d	2H	$\beta$ -CH <sub>2</sub>
~1.2	t	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (Ester)
~156	Aromatic C-OH
~131	Aromatic C-H
~127	Aromatic C (quaternary)
~116	Aromatic C-H
~62	-O-CH <sub>2</sub> -CH <sub>3</sub>
~55	$\alpha$ -CH
~36	$\beta$ -CH <sub>2</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm-1)	Functional Group Assignment
3400-3200	O-H (phenol), N-H (amine hydrochloride) stretch
~3000	Aromatic and Aliphatic C-H stretch
~1740	C=O (ester) stretch
~1600, ~1500, ~1450	Aromatic C=C stretch
~1250	C-O (ester) stretch
~830	para-disubstituted benzene C-H bend

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z	Assignment
210.1	[M+H] <sup>+</sup> (protonated molecule)
181.1	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
136.1	[M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> C] <sup>+</sup>

## Experimental Protocols

Detailed experimental procedures for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **H-D-Tyr-OEt.HCl** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, or CD<sub>3</sub>OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH<sub>3</sub><sup>+</sup>).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:**

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.
- **<sup>13</sup>C NMR Acquisition:**
  - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.

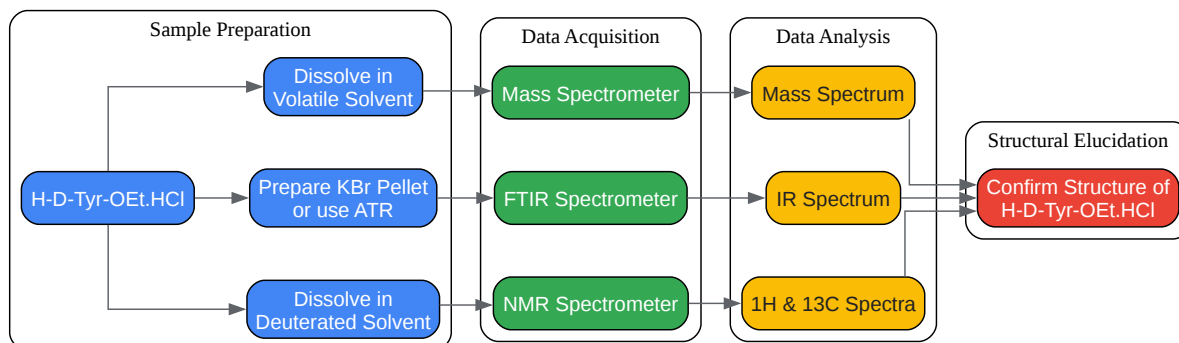
- A background spectrum of the empty sample compartment (or KBr pellet without sample) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid to promote protonation.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule  $[M+H]^+$ .
  - Mass Range: Scan a range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
  - Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal and minimize fragmentation.

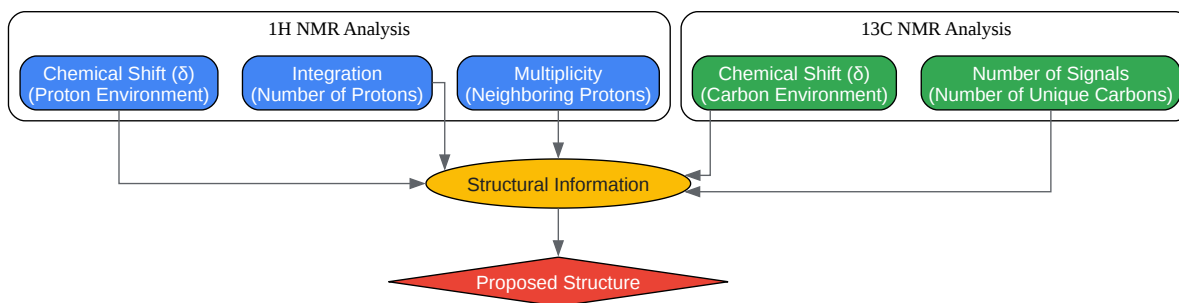
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logic flow for NMR data interpretation.

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